2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 539834-72-5
Cat. No.: VC5912721
Molecular Formula: C26H22ClN5O3
Molecular Weight: 487.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539834-72-5 |
|---|---|
| Molecular Formula | C26H22ClN5O3 |
| Molecular Weight | 487.94 |
| IUPAC Name | 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-8-3-4-9-21(20)35-2)23(16-10-12-19(33)13-11-16)32-26(28-15)30-24(31-32)17-6-5-7-18(27)14-17/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31) |
| Standard InChI Key | XMAKTDUWCVEEIW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic core comprising a triazole ring condensed with a dihydropyrimidine moiety. Key substituents include:
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3-Chlorophenyl group at position 2
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4-Hydroxyphenyl group at position 7
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2-Methoxyphenylcarboxamide at position 6
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Methyl group at position 5
This arrangement creates distinct electronic and steric profiles critical for biological interactions.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₃ClN₆O₃ |
| Molecular Weight | 515.97 g/mol |
| CAS Registry Number | 543676-75-1 |
| IUPAC Name | As per title |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C(N3C(=NC(=N3)C4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)O |
The presence of polar groups (hydroxyl, carboxamide) and aromatic systems suggests moderate solubility in polar aprotic solvents, though experimental solubility data remains unpublished.
Synthesis and Structural Characterization
Synthetic Strategy
The synthesis follows a multi-step protocol typical for triazolopyrimidine derivatives :
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Core Formation: Condensation of 3-chlorophenylhydrazine with β-keto esters to form the pyrimidine ring.
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Triazole Annulation: Cyclization using nitrating agents or orthoesters to introduce the triazole moiety.
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Functionalization:
Key challenges include regioselectivity control during triazole formation and maintaining stereochemical integrity at the dihydropyrimidine junction .
Analytical Validation
Spectroscopic Data:
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¹H NMR: Signals at δ 2.45 (s, CH₃), δ 6.85–7.65 (m, aromatic protons), δ 9.21 (s, NH) confirm substituent placement .
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IR: Peaks at 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C) validate functional groups .
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Mass Spectrometry: Molecular ion peak at m/z 515.97 ([M+H]⁺) matches theoretical molecular weight.
| Analog Structure | Bioactivity | Reference |
|---|---|---|
| 7-(2-Methoxyphenyl) derivative | D₂ receptor partial agonist | |
| 5-Methyl triazolopyrimidines | HER2 kinase inhibition (IC₅₀ ~17 µM) |
The 4-hydroxyphenyl group in the subject compound may enhance water solubility compared to purely lipophilic analogs, potentially improving pharmacokinetic profiles.
Computational Modeling Insights
Docking Studies
Hypothetical D₂ Receptor Interaction:
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Chlorophenyl group: Fills hydrophobic pocket (Tyr⁴⁰⁸, Phe³⁹⁰)
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Methoxyphenyl: π-Stacking with Phe³⁸⁹
This binding mode mirrors aripiprazole derivatives but with enhanced selectivity due to steric hindrance from the triazole ring .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| LogP | 3.2 (Moderate lipophilicity) |
| H-bond Donors/Acceptors | 3/6 |
| CYP3A4 Inhibition | High probability |
| BBB Permeability | Low (P-gp substrate) |
Future Research Directions
Synthetic Optimization
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Solubility Enhancement: Introduce sulfonate or phosphate prodrug moieties at the 4-hydroxyphenyl position.
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Stereoselective Synthesis: Develop asymmetric catalysis methods to access enantiopure forms .
Biological Screening Priorities
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